

4-Fmoc-Piperazine-2-(R)-carboxylic acid physical appearance and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fmoc-Piperazine-2-(R)-carboxylic acid

Cat. No.: B1598072

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Core Dossier: 4-Fmoc-Piperazine-2-(R)-carboxylic acid

Introduction

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the amine-protecting fluorenylmethoxycarbonyl (Fmoc) group, makes it a valuable scaffold for introducing conformational constraints into peptide analogues and small molecule therapeutics.^[1] This guide provides a comprehensive overview of its physical and chemical properties, with a focus on ensuring its stability and integrity from receipt to application. Understanding these characteristics is paramount for researchers aiming to achieve reproducible and reliable results in complex multi-step syntheses.

Physicochemical Characterization

The precise identification and physical properties of **4-Fmoc-Piperazine-2-(R)-carboxylic acid** are foundational to its effective use. The compound is typically supplied as a solid, and its appearance can be an initial indicator of purity.

Physical Appearance

The compound is consistently described as a white to off-white solid or powder.[\[1\]](#)[\[2\]](#) Any significant deviation from this appearance, such as discoloration (e.g., yellowing) or the presence of clumping, may suggest degradation or moisture uptake and warrants further purity analysis before use.

Structural and Quantitative Data

A summary of the key quantitative data for **4-Fmoc-Piperazine-2-(R)-carboxylic acid** is presented below. It is crucial to use the correct CAS number to ensure the procurement of the correct stereoisomer.

Property	Value	Source(s)
Chemical Name	(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid	[3] [4]
CAS Number	747393-31-3	[3] [5]
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₄	[3]
Molecular Weight	352.4 g/mol	[3]
Appearance	White to Off-White Solid	[1] [2]
Purity (Typical)	≥95% (HPLC)	[1]

Figure 1: Chemical Structure of **4-Fmoc-Piperazine-2-(R)-carboxylic acid**

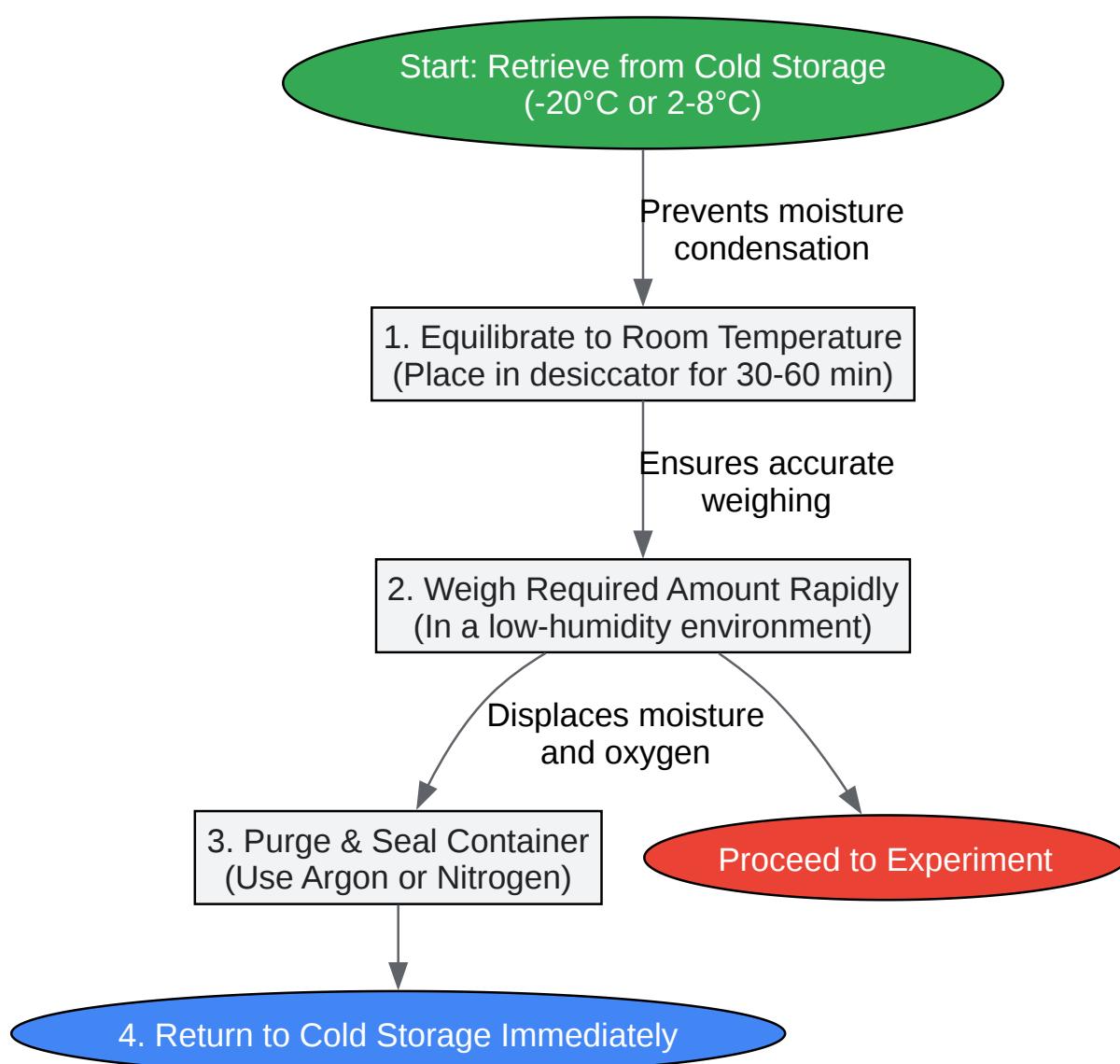
Chemical Stability and Handling

The stability of **4-Fmoc-Piperazine-2-(R)-carboxylic acid** is intrinsically linked to the lability of the Fmoc protecting group and the general sensitivity of carboxylic acids. Proper storage and handling are not merely recommendations but critical protocols to preserve the compound's purity and reactivity.

Core Principles of Stability

The primary degradation pathway for this compound involves the cleavage of the Fmoc group. The Fmoc group is notoriously susceptible to cleavage by bases.[\[6\]](#) Even weak bases can

initiate a β -elimination reaction, liberating the free amine and dibenzofulvene.^[7] Secondary concerns include moisture absorption (hygroscopicity), which can affect weighing accuracy and potentially facilitate hydrolysis over extended periods, and exposure to strong acids or oxidizing agents.^{[8][9]}


Recommended Storage Protocol

To mitigate degradation risks, the following storage conditions are mandated:

- Temperature: For long-term storage (months to years), the compound must be stored at -20°C .^{[10][11][12]} For short-term storage (days to weeks), storage at $2\text{--}8^{\circ}\text{C}$ in a desiccated environment is acceptable.^{[1][3][5]} The lower temperature significantly reduces the rate of any potential degradation reactions.
- Atmosphere: The container must be tightly sealed and stored in a dry environment.^{[3][8]} Purging the vial with an inert gas like argon or nitrogen before sealing is a best practice to displace moisture and oxygen.^[13]
- Light: Store in a dark place or use light-resistant containers to prevent potential photochemical degradation.^[3]

Recommended Handling Workflow

Adherence to a strict handling workflow is essential to prevent contamination and degradation during use.

[Click to download full resolution via product page](#)

Figure 2: Recommended Handling Workflow for **4-Fmoc-Piperazine-2-(R)-carboxylic acid**

Protocol for Stability and Purity Assessment

Periodic assessment of purity is a cornerstone of quality control in any research setting. For **4-Fmoc-Piperazine-2-(R)-carboxylic acid**, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol provides a self-validating system to confirm the integrity of the material.

Objective

To quantify the purity of **4-Fmoc-Piperazine-2-(R)-carboxylic acid** and detect the presence of common impurities, such as the deprotected piperazine-2-carboxylic acid.

Materials and Equipment

- **4-Fmoc-Piperazine-2-(R)-carboxylic acid** (sample)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
- Analytical HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Analytical balance
- Volumetric flasks and pipettes

Step-by-Step Methodology

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) TFA in water.
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
 - Causality: TFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid and any amine impurities.[\[11\]](#)
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **4-Fmoc-Piperazine-2-(R)-carboxylic acid**.

- Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[\[11\]](#)
- Ensure complete dissolution; sonicate briefly if necessary.
- HPLC System Conditions:
 - Column: C18 reverse-phase column.
 - Flow Rate: 1.0 mL/min.
 - UV Detection: 265 nm (for the Fmoc group).
 - Injection Volume: 10 µL.
 - Gradient:
 - Start at 30% B, hold for 1 minute.
 - Ramp to 95% B over 15 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 30% B over 1 minute.
 - Equilibrate at 30% B for 6 minutes before the next injection.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
 - The primary impurity to monitor for is the Fmoc-deprotected product, which will have a significantly shorter retention time due to its increased polarity.

Summary and Conclusion

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a stable compound when stored and handled under the appropriate conditions. Its primary vulnerability is the base-catalyzed cleavage of the Fmoc group. By adhering to a strict protocol of cold, dry, and dark storage and by minimizing exposure to atmospheric moisture and contaminants during handling, researchers can ensure the material's integrity. Routine purity verification via reverse-phase HPLC provides the ultimate confirmation of stability, enabling its confident application in the synthesis of novel peptides and pharmaceuticals.

References

- Facom-UFMS. (n.d.). **4-Fmoc-Piperazine-2-(R)-carboxylic acid**.
- AAPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Angene Chemical. (2025, September 2). Safety Data Sheet - **4-Fmoc-Piperazine-2-(R)-carboxylic acid**.
- AAPTEC, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- PubChem - National Center for Biotechnology Information. (n.d.). 4-fmoc-piperazine-2-carboxylic acid.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
- ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [facom.ufms.br]
- 4. 4-FMOC-PIPERAZINE-2-(R)-CARBOXYLIC ACID CAS#: 747393-31-3 [amp.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. kilobio.com [kilobio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. peptide.com [peptide.com]
- To cite this document: BenchChem. [4-Fmoc-Piperazine-2-(R)-carboxylic acid physical appearance and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598072#4-fmoc-piperazine-2-r-carboxylic-acid-physical-appearance-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

